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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1139677 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of

galactose and glucose units. As a key intermediate in the synthesis of various glycoconjugates

and other biologically active molecules, its structural integrity and purity are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

unambiguous characterization of lactose octaacetate, providing detailed information about its

molecular structure, including the stereochemistry and the successful acetylation of all hydroxyl

groups. These application notes provide a comprehensive guide to the characterization of

lactose octaacetate using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Spectroscopy for Lactose
Octaacetate Characterization
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong

magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit

electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive

to the local electronic environment of the nucleus.
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For lactose octaacetate, this means that each proton and carbon atom in the molecule will

have a distinct chemical shift in the NMR spectrum, depending on its position and the presence

of neighboring acetyl groups. The integration of the proton signals provides a quantitative

measure of the number of protons, while the coupling constants (J-values) reveal information

about the connectivity and stereochemical relationships between adjacent protons. Complete

acetylation is confirmed by the absence of hydroxyl (-OH) proton signals and the presence of

the characteristic signals for the eight acetyl groups.

Experimental Protocols
Sample Preparation
A standard protocol for preparing a lactose octaacetate sample for NMR analysis is as

follows:

Weighing the Sample: Accurately weigh approximately 20 mg of the purified lactose
octaacetate.[1][2]

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform

(CDCl₃).[1][2] CDCl₃ is a common solvent for acetylated carbohydrates as it provides good

solubility and its residual solvent peak does not typically interfere with the signals of interest.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved

and the solution is homogeneous.

Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard

for chemical shift referencing (δ = 0.00 ppm).[3] Modern NMR spectrometers can also

reference the spectrum to the residual solvent peak.

NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra

of lactose octaacetate:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better

signal dispersion, which is crucial for resolving the complex multiplets in the spectrum of
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lactose octaacetate.[4]

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker spectrometers).

Spectral Width: Approximately 12-15 ppm.

Number of Scans: 16-64 scans are typically sufficient, depending on the sample

concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

spectrometers).

Spectral Width: Approximately 200-220 ppm.

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for

¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Relaxation Delay: 2-5 seconds.

2D NMR Experiments (for detailed assignments):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C nuclei, which is useful for assigning quaternary carbons

and linking different spin systems.
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The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for lactose
octaacetate in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Due to the complexity of the overlapping signals, some chemical shifts are reported as ranges

or multiplets.

Table 1: ¹H NMR Data for Lactose Octaacetate in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Assignment

~6.25 d
H-1 (α-anomer of

glucopyranose)

~5.66 d
H-1 (β-anomer of

glucopyranose)

5.0-5.7 m Ring protons

~4.56 d H-1' (galactopyranose)

3.7-4.6 m
Ring and exocyclic protons

(CH, CH₂)

1.96-2.22 m
Methyl protons of acetyl

groups (8 x CH₃)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the

spectrometer field strength and sample conditions.[4][5]

Table 2: ¹³C NMR Data for Lactose Octaacetate in CDCl₃

Chemical Shift (δ, ppm) Assignment

168.8-170.4 Carbonyl carbons of acetyl groups (8 x C=O)

~101.0 C-1' (anomeric carbon of galactopyranose)

~91.5 C-1 (anomeric carbon of glucopyranose)

60.8-76.0 Ring and exocyclic carbons (CH, CH₂)

20.4-21.0 Methyl carbons of acetyl groups (8 x CH₃)
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Note: The assignments are based on typical values reported in the literature.[4]

Visualization of Experimental Workflow and
Molecular Structure
The following diagrams illustrate the experimental workflow for NMR characterization and a

simplified representation of the lactose octaacetate molecule.
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Caption: Experimental workflow for the NMR characterization of lactose octaacetate.
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Caption: Simplified schematic of lactose octaacetate highlighting key structural components.

Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment

of lactose octaacetate. By following the detailed protocols and utilizing the reference data

provided in these application notes, researchers, scientists, and drug development

professionals can confidently characterize this important carbohydrate derivative. The

combination of ¹H and ¹³C NMR, along with 2D correlation experiments, allows for a thorough

and unambiguous assignment of all signals, ensuring the quality of the compound for

subsequent applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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